2-(5-Methoxytetrazol-2-yl)acetic acid

Description

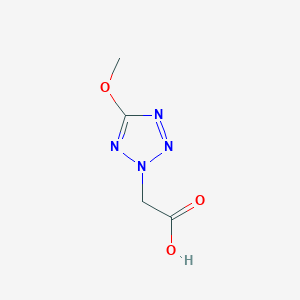

2-(5-Methoxytetrazol-2-yl)acetic acid is a tetrazole derivative featuring a methoxy (–OCH₃) group at the 5-position of the tetrazole ring and an acetic acid (–CH₂COOH) moiety at the 2-position. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties to the molecule. The methoxy group acts as an electron-donating substituent, influencing the compound’s acidity, solubility, and reactivity.

Properties

CAS No. |

682346-79-8 |

|---|---|

Molecular Formula |

C4H6N4O3 |

Molecular Weight |

158.12 g/mol |

IUPAC Name |

2-(5-methoxytetrazol-2-yl)acetic acid |

InChI |

InChI=1S/C4H6N4O3/c1-11-4-5-7-8(6-4)2-3(9)10/h2H2,1H3,(H,9,10) |

InChI Key |

FVRUSLOBZONWPQ-UHFFFAOYSA-N |

SMILES |

COC1=NN(N=N1)CC(=O)O |

Canonical SMILES |

COC1=NN(N=N1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations at the 5-Position

- 2-(5-Hydroxytetrazol-2-yl)acetic acid : Replacing the methoxy group with a hydroxy (–OH) group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the hydroxy group’s acidity (pKa ~10) may reduce stability under basic conditions compared to the methoxy analogue .

- This compound’s extended aromatic system contrasts with the simpler methoxy-substituted derivative, affecting lipophilicity (logP increased by ~1.5 units) .

- 2-(5-Aminotetrazol-2-yl)acetic acid: The amino (–NH₂) group enables participation in hydrogen bonding and coordination chemistry. Its basicity (pKa ~4.5) contrasts with the neutral methoxy group, influencing pH-dependent solubility and metal chelation properties .

Functional Group Modifications at the 2-Position

Key Findings :

- Amide and ester derivatives exhibit reduced cytotoxicity in vitro, making them suitable for prodrug development .

Physicochemical Properties

Crystal Packing and Hydrogen Bonding

- 2-(5-Methoxytetrazol-2-yl)acetic acid: Predicted to form intramolecular hydrogen bonds between the methoxy oxygen and acetic acid proton, stabilizing a planar conformation. No experimental crystal data is available in the evidence.

- 2-(5-Aminotetrazol-2-yl)acetic acid: Forms a 2D framework via O–H···N and N–H···O hydrogen bonds, with a dihedral angle of 82.25° between the tetrazole ring and carboxyl group .

- [5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic acid: Likely exhibits π-stacking interactions between phenyl rings, increasing melting point (>200°C) compared to non-aromatic analogues .

Solubility and Stability

- Methoxy derivatives generally show moderate aqueous solubility (20–50 mg/mL at pH 7) due to balanced lipophilicity.

- Amino-substituted analogues are more hygroscopic, requiring storage at –20°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.